2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide
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Overview
Description
2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, a methoxyphenyl group, and an amino group attached to a butenamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide typically involves the reaction of 4-methoxyaniline with cyanoacetic acid derivatives under specific conditions. One common method is the condensation of 4-methoxyaniline with cyanoacetic acid in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyano group and amino group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-[(4-ethoxyphenyl)amino]but-2-enamide
- 2-Cyano-3-[(4-hydroxyphenyl)amino]but-2-enamide
- 2-Cyano-3-[(4-chlorophenyl)amino]but-2-enamide
Uniqueness
2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-cyano-3-(4-methoxyanilino)but-2-enamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(11(7-13)12(14)16)15-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H2,14,16) |
InChI Key |
LYTQVYDRODJKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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